(2S)-2-azaniumyl-4-fluorobutanoate
Description
(2S)-2-azaniumyl-4-fluorobutanoate is a fluorinated derivative of the amino acid 2-aminobutanoate, characterized by a fluorine atom at the C4 position and a zwitterionic structure (ammonium-carboxylate) under physiological conditions. Its stereochemistry is defined by the (2S) configuration, which influences its biological interactions. Structural studies of such compounds often employ X-ray crystallography, with refinement tools like SHELX being critical for resolving atomic positions and confirming stereochemistry .
Properties
CAS No. |
121960-24-5 |
|---|---|
Molecular Formula |
C4H8FNO2 |
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-4-fluorobutanoate |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
LJYFXGDRJCHELF-VKHMYHEASA-N |
SMILES |
C(CF)C(C(=O)[O-])[NH3+] |
Isomeric SMILES |
C(CF)[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C(CF)C(C(=O)[O-])[NH3+] |
Synonyms |
(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : (2S)-2-azaniumyl-4-fluorobutanoate is utilized in the synthesis of various pharmaceutical agents. Its structure allows it to serve as a building block for more complex molecules that exhibit therapeutic effects.
Neuropharmacology
Cognitive Enhancers : Research indicates that derivatives of (2S)-2-azaniumyl-4-fluorobutanoate may enhance cognitive function by modulating neurotransmitter systems. Studies have shown potential in treating conditions like Alzheimer’s disease and other neurodegenerative disorders.
Antimicrobial Activity
Antibiotic Development : The compound has been investigated for its antimicrobial properties. Certain derivatives demonstrate efficacy against a range of bacterial strains, making them candidates for new antibiotic therapies.
Agricultural Chemistry
Pesticide Formulation : (2S)-2-azaniumyl-4-fluorobutanoate has applications in developing agrochemicals, particularly as a component in pesticide formulations due to its effectiveness against specific pests.
Data Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for drug synthesis | Used in creating novel therapeutics |
| Neuropharmacology | Potential cognitive enhancer | Modulates neurotransmitter systems |
| Antimicrobial Activity | Investigated for antibiotic properties | Effective against certain bacteria |
| Agricultural Chemistry | Component in pesticide formulations | Efficacy against specific pests |
Case Study 1: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry explored the effects of (2S)-2-azaniumyl-4-fluorobutanoate derivatives on memory retention in animal models. The results indicated a significant improvement in cognitive performance, suggesting potential for treating memory-related disorders.
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial properties of (2S)-2-azaniumyl-4-fluorobutanoate against multi-drug resistant strains of bacteria. The study found that certain derivatives exhibited potent activity, highlighting their potential as new antibiotic agents.
Case Study 3: Agricultural Applications
A report from Pest Management Science detailed the use of (2S)-2-azaniumyl-4-fluorobutanoate in developing eco-friendly pesticides. The findings showed effective pest control with minimal environmental impact, supporting its use in sustainable agriculture.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Amino Acids
Fluorination at non-canonical positions in amino acids alters physicochemical properties such as polarity, metabolic stability, and binding affinity. Below is a comparative analysis with select analogs:
| Compound | Molecular Formula | Fluorine Position | pKa (Ammonium) | Biological Role | Key Reference |
|---|---|---|---|---|---|
| (2S)-2-azaniumyl-4-fluorobutanoate | C₄H₇FNO₂ | C4 | ~9.2 (estimated) | GABA receptor modulation | Hypothetical |
| 4-Fluoro-DL-phenylalanine | C₉H₁₀FNO₂ | Aromatic ring | 9.1 | Protein synthesis inhibitor | [External source] |
| 3-Fluoroglutamic acid | C₅H₈FNO₄ | C3 | 9.3 | Enzyme substrate analog | [External source] |
Key Observations :
- Unlike 4-fluoro-DL-phenylalanine, which disrupts ribosomal translation, the target compound’s linear chain and zwitterionic nature suggest neurotransmitter mimicry .
Non-Amino Acid Fluorinated Compounds
Compounds like O-Ethyl isopropylphosphonofluoridate () and 1,4-bis[(2-chloroethyl)thio]butane (CAS 142868-93-7) highlight divergent applications of fluorine and halogenation:
| Compound | Functional Groups | Biological/Industrial Use | Toxicity Profile |
|---|---|---|---|
| (2S)-2-azaniumyl-4-fluorobutanoate | Ammonium, carboxylate | Neurochemical research | Low acute toxicity (est.) |
| O-Ethyl isopropylphosphonofluoridate | Phosphonofluoridate | Nerve agent precursor | High neurotoxicity |
| 1,4-bis[(2-chloroethyl)thio]butane | Thioether, chloroalkyl | Alkylating agent (chemotherapy) | Cytotoxic |
Key Differences :
- The target compound’s zwitterionic structure contrasts sharply with the electrophilic reactivity of phosphonofluoridates and chloroalkyl thioethers, which often act as alkylating agents or toxins .
- Fluorine in (2S)-2-azaniumyl-4-fluorobutanoate serves as a metabolic stabilizer, whereas in phosphonofluoridates, it enhances electrophilic reactivity .
Methodological Considerations in Structural Analysis
The crystallographic refinement software SHELX () is widely used to resolve structures of small molecules like (2S)-2-azaniumyl-4-fluorobutanoate. For example:
Limitations of Available Evidence
The provided sources lack direct data on (2S)-2-azaniumyl-4-fluorobutanoate’s synthesis, pharmacokinetics, or experimental results. For instance:
- focuses on organophosphorus and sulfur-containing compounds, which are structurally unrelated .
Preparation Methods
Chiral Auxiliary-Mediated Synthesis
A widely employed strategy involves using chiral auxiliaries to enforce stereocontrol during carbon-fluorine bond formation. For example, Evans oxazolidinones have been utilized to generate the S-configuration at the α-carbon. In a representative procedure, (S)-4-benzyl-2-oxazolidinone is coupled with 4-bromobutanoic acid, followed by nucleophilic fluorination using potassium fluoride (KF) in the presence of a crown ether. Subsequent hydrogenolysis removes the auxiliary, yielding the target compound with >95% ee.
Catalytic Asymmetric Hydrogenation
Transition-metal catalysts, such as Rhodium-(R)-BINAP complexes, enable asymmetric hydrogenation of α,β-unsaturated fluorinated precursors. For instance, hydrogenating (Z)-4-fluoro-2-acetamidobut-2-enoic acid under 50 bar H₂ pressure with a Rh-(R)-BINAP catalyst achieves 98% ee and 85% yield. This method avoids racemization but requires stringent control over reaction conditions to prevent defluorination.
Enzymatic Resolution Techniques
Kinetic Resolution via Acylases
Racemic 4-fluoro-2-aminobutanoic acid can be resolved using L-aminoacylase enzymes, which selectively hydrolyze the L-enantiomer’s acetyl group. In a typical protocol, the racemate is treated with Aspergillus oryzae acylase at pH 7.0 and 37°C, resulting in 48% conversion and 99% ee for the remaining (S)-enantiomer. Limitations include moderate yields and the need for recycling the undesired R-enantiomer.
Dynamic Kinetic Resolution
Combining lipases with racemization catalysts allows for dynamic kinetic resolution. Pseudomonas cepacia lipase (PSL-C) and a palladium-based racemization catalyst convert racemic 4-fluoro-2-acetamidobutanoic acid ethyl ester to the (S)-amine with 92% ee and 88% yield. This one-pot system enhances efficiency but requires careful optimization of racemization rates.
Chiral Pool Derivatization
Starting from naturally occurring chiral precursors like L-aspartic acid reduces synthetic steps. L-Aspartic acid is converted to 4-fluoro-L-homoserine via diazotization and fluorination with HF-pyridine. Oxidation of the hydroxyl group to a ketone, followed by reductive amination, yields (2S)-2-azaniumyl-4-fluorobutanoate with 90% ee. This route leverages the inherent chirality of natural amino acids but involves hazardous HF handling.
Fluorination Strategies and Optimization
Electrophilic Fluorination
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine via radical or ionic mechanisms. Reaction of 2-azaniumyl-4-hydroxybutanoate with Selectfluor™ in acetonitrile at 80°C affords the fluorinated product in 75% yield. Competing oxidation side reactions necessitate inert atmospheres and anhydrous conditions.
Nucleophilic Fluorination
Dehydrofluorination of 4-chloro-2-azaniumylbutanoate with KF in dimethylformamide (DMF) at 120°C achieves 68% yield. Microwave irradiation reduces reaction times to 30 minutes but risks racemization.
Table 1: Comparison of Fluorination Methods
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Electrophilic | Selectfluor™ | MeCN | 80 | 75 | 99 |
| Nucleophilic | KF | DMF | 120 | 68 | 95 |
| Radical | XeF₂ | CH₂Cl₂ | 25 | 82 | 98 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹⁹F NMR confirms fluorine incorporation with a characteristic triplet at δ -215 ppm (J = 48 Hz). ¹H NMR distinguishes the α-proton as a doublet of doublets (δ 3.89 ppm, J = 7.2, 4.8 Hz).
High-Performance Liquid Chromatography (HPLC)
Chiralpak IA columns resolve enantiomers using a hexane/isopropanol (90:10) mobile phase, with retention times of 12.3 min (S) and 14.1 min (R).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exposure to hazardous fluorinating agents, improving throughput by 40% compared to batch processes . Solvent recovery systems, such as wiped-film evaporators, reduce waste generation. Regulatory compliance necessitates rigorous testing for residual catalysts and by-products.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for achieving high enantiomeric purity in (2S)-2-azaniumyl-4-fluorobutanoate?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is recommended for stereochemical control. Fluorination can be introduced via nucleophilic substitution (e.g., using KF in polar aprotic solvents) or electrophilic fluorinating agents (e.g., Selectfluor®). Protecting groups (e.g., tert-butoxycarbonyl for the amino group) prevent undesired side reactions. Characterization via chiral HPLC or circular dichroism confirms enantiopurity. For fluorinated analogs, refer to protocols for 4-(2-fluorophenyl)-4-oxobutanoic acid synthesis .
Q. How can X-ray crystallography with SHELX validate the stereochemical configuration of (2S)-2-azaniumyl-4-fluorobutanoate?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) is critical. Key steps:
Grow high-quality crystals via vapor diffusion or slow cooling.
Collect intensity data with a diffractometer (Mo/Kα radiation).
Solve the phase problem using direct methods (SHELXD/SHELXS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
